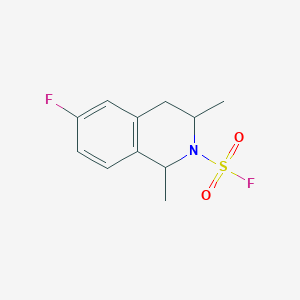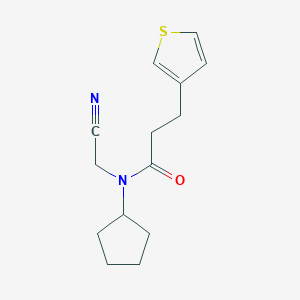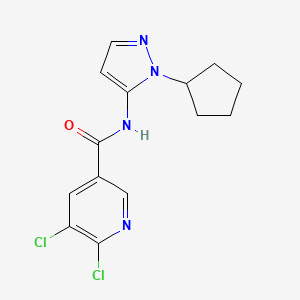![molecular formula C17H16ClN3S2 B2728979 N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide CAS No. 73316-76-4](/img/structure/B2728979.png)
N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide, also known as N-CPT-2M, is a novel compound that has been developed as a potential drug candidate for a variety of diseases. It is a small molecule that has been studied in vitro and in vivo for its potential therapeutic applications. N-CPT-2M has been studied for its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. It has also been studied for its potential to modulate the activity of various enzymes and receptors. N-CPT-2M is a promising compound that may have potential applications in the treatment of a variety of diseases.
Scientific Research Applications
Hypoglycaemic Activity
Research has identified certain carbothioamides and related thiodiazolidines as potent hypoglycaemic agents, with some derivatives demonstrating significant activity in lowering blood sugar levels and showing antidiabetic activity in animal models (Chaubey & Pandeya, 1989).
Antimicrobial and Antifungal Properties
A variety of carbothioamide derivatives have been explored for their antimicrobial and antifungal activities. For instance, morpholine derivatives containing an azole nucleus were investigated for their potential as antimicrobial and antiurease agents, with some showing activity against specific microbial strains (Bektaş et al., 2012). Another study synthesized and tested novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety for antifungal evaluation, revealing compounds with potent activity against various fungal pathogens (Gomha et al., 2016).
Antidepressant Activity
Carbothioamides have been synthesized and evaluated for their antidepressant activity, with some derivatives showing significant effects in reducing immobility time in animal models, suggesting potential therapeutic use as antidepressants (Mathew, Suresh, & Anbazhagan, 2014).
Anticancer Agents
Certain carbothioamide derivatives have been explored for their anticancer properties, with studies synthesizing and characterizing new compounds for evaluation against various cancer cell lines. Some of these compounds have shown promising results, indicating their potential as anticancer agents (Gomha, Edrees, & Altalbawy, 2016).
Structural and Computational Analysis
Carbothioamide compounds have also been the subject of structural and computational studies, including X-ray diffraction and molecular docking, to understand their molecular interactions and binding patterns, which can inform their potential applications in drug design and other fields (Uzun, 2022).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-methylphenyl)imino-1,3-thiazolidine-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S2/c1-12-5-2-3-8-15(12)20-17-21(9-10-23-17)16(22)19-14-7-4-6-13(18)11-14/h2-8,11H,9-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYBRXPFBBURFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(CCS2)C(=S)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2728898.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2728901.png)


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2728909.png)

![2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2728913.png)


![{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate](/img/structure/B2728916.png)
![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2728917.png)
![2-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2728918.png)